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molecular formula C14H10Br2 B3054703 2,7-Dibromo-9,10-dihydrophenanthrene CAS No. 61650-86-0

2,7-Dibromo-9,10-dihydrophenanthrene

Cat. No. B3054703
M. Wt: 338.04 g/mol
InChI Key: CZFAGVNUIFJWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405326B2

Procedure details

Preparing 32.7 g of 2,7-dibromo-9,10-dihydrophenanthrene, 24.1 g of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and 500 milliliter of benzene as a mixture solution, the solution was refluxed with heating under an ambient atmosphere of argon gas for 64 hours. The reacted solution was cooled down to a room temperature, and further filtered. Concentrating the filtrate by means of an evaporator, the residue was washed with a use of methanol. After refining the filtered product by means of a short column, the refined product was re-crystallized with a use of toluene and as a result, 15.5 g of 2,7-dibromophenanthrene was obtained as colorless needle crystals.
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12]3[C:7](=[CH:8][C:9]([Br:16])=[CH:10][CH:11]=3)[CH2:6][CH2:5][C:4]=2[CH:3]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1C=CC=CC=1>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12]3[C:7](=[CH:8][C:9]([Br:16])=[CH:10][CH:11]=3)[CH:6]=[CH:5][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
32.7 g
Type
reactant
Smiles
BrC1=CC=2CCC3=CC(=CC=C3C2C=C1)Br
Name
Quantity
24.1 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating under an ambient atmosphere of argon gas for 64 hours
Duration
64 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrating the filtrate
CUSTOM
Type
CUSTOM
Details
by means of an evaporator
WASH
Type
WASH
Details
the residue was washed with a use of methanol
CUSTOM
Type
CUSTOM
Details
the refined product was re-crystallized with a use of toluene and as a result

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2C=CC3=CC(=CC=C3C2C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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